Cas no 29553-51-3 (3-Methylpiperidine-2,6-dione)

3-Methylpiperidine-2,6-dione 化学的及び物理的性質

名前と識別子

-

- 3-Methylpiperidine-2,6-dione

- 2,6-Piperidinedione,3-methyl-

- 2-methylglutaramide

- 2-methylglutarimide

- 3-methyl-2,6-piperidinedione

- 3-methylglutarimide

- 3-Methyl-piperidin-2,6-dion

- 3-methyl-piperidine-2,6-dione

- 2,6-Piperidinedione, 3-methyl-

- methylglutarimide

- DKCRDQKHMMPWPG-UHFFFAOYSA-N

- ST24042356

- 6-Hydroxy-3-methyl-4,5-dihydropyridin-2(3H)-one

- SY111878

- W17200

- EN300-220036

- SB41310

- AKOS013476917

- 29553-51-3

- DS-16018

- MFCD13178824

- CS-0061420

- SCHEMBL493044

- DTXSID30952048

- DB-094336

-

- MDL: MFCD13178824

- インチ: 1S/C6H9NO2/c1-4-2-3-5(8)7-6(4)9/h4H,2-3H2,1H3,(H,7,8,9)

- InChIKey: DKCRDQKHMMPWPG-UHFFFAOYSA-N

- ほほえんだ: O=C1C([H])(C([H])([H])[H])C([H])([H])C([H])([H])C(N1[H])=O

計算された属性

- せいみつぶんしりょう: 127.06300

- どういたいしつりょう: 127.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2

- 互変異性体の数: 8

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

- 色と性状: {“error_code”:“52001”,“error_msg”:“TIMEOUT”}

- PSA: 49.66000

- LogP: 0.33500

3-Methylpiperidine-2,6-dione セキュリティ情報

3-Methylpiperidine-2,6-dione 税関データ

- 税関コード:2925190090

- 税関データ:

中国税関コード:

2925190090概要:

2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

3-Methylpiperidine-2,6-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A355058-250mg |

3-Methylpiperidine-2,6-dione |

29553-51-3 | 97% | 250mg |

$65.0 | 2024-04-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X54005-1g |

3-Methylpiperidine-2,6-dione |

29553-51-3 | 97% | 1g |

¥1260.0 | 2024-07-16 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X54005-5g |

3-Methylpiperidine-2,6-dione |

29553-51-3 | 97% | 5g |

¥1426.0 | 2023-09-05 | |

| eNovation Chemicals LLC | D461378-1g |

3-Methylpiperidine-2,6-dione |

29553-51-3 | 97% | 1g |

$535 | 2024-08-03 | |

| ChemScence | CS-0061420-250mg |

3-Methylpiperidine-2,6-dione |

29553-51-3 | 250mg |

$96.0 | 2022-04-27 | ||

| Fluorochem | 231754-1g |

3-Methylpiperidine-2,6-dione |

29553-51-3 | 95% | 1g |

£252.00 | 2022-02-28 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M894712-250mg |

3-Methylpiperidine-2,6-dione |

29553-51-3 | 97% | 250mg |

973.80 | 2021-05-17 | |

| Chemenu | CM122714-5g |

3-methylpiperidine-2,6-dione |

29553-51-3 | 95% | 5g |

$926 | 2021-08-05 | |

| Chemenu | CM122714-1g |

3-methylpiperidine-2,6-dione |

29553-51-3 | 95% | 1g |

$327 | 2021-08-05 | |

| A2B Chem LLC | AB38129-250mg |

3-Methylpiperidine-2,6-dione |

29553-51-3 | 97% | 250mg |

$48.00 | 2024-04-20 |

3-Methylpiperidine-2,6-dione 関連文献

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

3-Methylpiperidine-2,6-dioneに関する追加情報

Introduction to 3-Methylpiperidine-2,6-dione (CAS No. 29553-51-3)

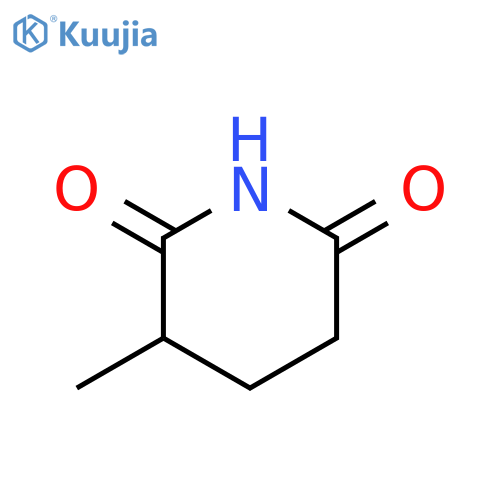

3-Methylpiperidine-2,6-dione, identified by its Chemical Abstracts Service (CAS) number 29553-51-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class, characterized by a six-membered ring containing one nitrogen atom and two methyl groups. The presence of a diketone functional group at the 2 and 6 positions imparts unique reactivity and potential biological activity, making it a valuable scaffold for drug discovery and development.

The structural motif of 3-Methylpiperidine-2,6-dione consists of a piperidine ring substituted with two carbonyl groups and a methyl group at the 3-position. This arrangement creates a highly versatile framework that can be modified through various chemical transformations, enabling the synthesis of derivatives with tailored pharmacological properties. The compound’s ability to undergo nucleophilic addition reactions at the carbonyl groups makes it particularly useful in constructing more complex molecules, such as peptidomimetics and protease inhibitors.

In recent years, 3-Methylpiperidine-2,6-dione has been explored as a key intermediate in the synthesis of bioactive molecules. Its derivatives have shown promise in modulating enzyme activity and interacting with biological targets. For instance, modifications of this scaffold have been investigated for their potential in inhibiting kinases and other enzymes involved in cancer pathways. The compound’s ability to form stable hydrogen bonds due to its polar functional groups enhances its binding affinity to biological receptors, making it an attractive candidate for drug design.

One of the most compelling aspects of 3-Methylpiperidine-2,6-dione is its role in developing novel therapeutic agents. Researchers have leveraged its structural features to create molecules with improved solubility, bioavailability, and metabolic stability. The diketone moiety serves as a versatile handle for further functionalization, allowing chemists to introduce diverse substituents that fine-tune the pharmacokinetic and pharmacodynamic profiles of the final drug candidates. This adaptability has positioned 3-Methylpiperidine-2,6-dione as a cornerstone in medicinal chemistry innovation.

The compound’s significance extends beyond academic research; it has also found applications in industrial settings where high-throughput screening and library synthesis are employed to identify lead compounds for therapeutic development. The ease with which 3-Methylpiperidine-2,6-dione can be synthesized and modified makes it an economical choice for pharmaceutical companies seeking to explore new drug candidates efficiently.

Recent advancements in computational chemistry have further enhanced the utility of 3-Methylpiperidine-2,6-dione. Molecular modeling studies have provided insights into how structural variations influence binding affinity and selectivity, enabling researchers to design more effective derivatives with minimal experimental trials. These computational approaches complement traditional synthetic strategies, accelerating the drug discovery process.

The potential applications of 3-Methylpiperidine-2,6-dione are not limited to oncology; this compound has also been investigated for its antimicrobial and anti-inflammatory properties. Derivatives of this scaffold have demonstrated efficacy against resistant bacterial strains and inflammatory conditions by targeting specific enzymatic pathways. Such findings highlight the broad therapeutic scope of 3-Methylpiperidine-2,6-dione and its derivatives.

In conclusion, 3-Methylpiperidine-2,6-dione (CAS No. 29553-51-3) is a multifaceted compound with significant implications in pharmaceutical research and drug development. Its unique structural features enable diverse chemical modifications, making it a valuable building block for synthesizing bioactive molecules. As research continues to uncover new applications and synthetic strategies for this compound, its role in advancing therapeutic interventions is likely to expand further.

29553-51-3 (3-Methylpiperidine-2,6-dione) 関連製品

- 179683-97-7(2-Piperidinone,3,5-dimethyl-)

- 77-67-8(Ethosuximide)

- 64-65-3(Bemegride)

- 1497-19-4(2,5-Pyrrolidinedione,3-methyl-3-propyl-)

- 189763-34-6(6-oxopiperidine-3-carboxamide)

- 1123-40-6(4,4-dimethylpiperidine-2,6-dione)

- 39711-79-0(N-Ethyl-2-isopropyl-5-methylcyclohexanecarboxamide)

- 1444-94-6(octahydro-1H-isoindole-1,3-dione)

- 7506-66-3(cis-Hexahydro-1H-isoindole-1,3(2H)-dione)

- 1798488-81-9((2-ethoxyphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone)